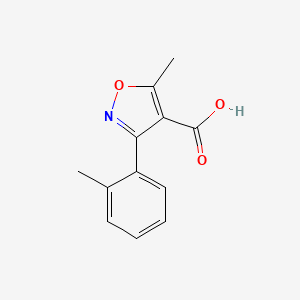

5-Methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid

描述

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 5-methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex heterocyclic structure. The compound bears the Chemical Abstracts Service registry number 91569-58-3 and is catalogued under the MDL number MFCD07376088. The molecular formula C₁₂H₁₁NO₃ indicates a molecular weight of 217.22 grams per mole, consistent with its structural composition comprising twelve carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms.

The standardized International Chemical Identifier represents the compound as InChI=1S/C12H11NO3/c1-7-5-3-4-6-9(7)11-10(12(14)15)8(2)16-13-11/h3-6H,1-2H3,(H,14,15), with the corresponding InChI Key CBOGMXJKUKBSEQ-UHFFFAOYSA-N providing a unique hash representation. The Simplified Molecular Input Line Entry System notation Cc1ccccc1c2c(c(on2)C)C(=O)O accurately describes the connectivity pattern, showing the 2-methylphenyl substituent attached to the 3-position of the isoxazole ring, with a methyl group at the 5-position and carboxylic acid functionality at the 4-position.

Alternative nomenclature includes the designation 5-methyl-3-(o-tolyl)isoxazole-4-carboxylic acid, reflecting the ortho-tolyl nature of the phenyl substituent. The compound exhibits four hydrogen bond acceptor sites and one hydrogen bond donor site, characteristics that significantly influence its intermolecular interactions and crystalline packing arrangements.

属性

IUPAC Name |

5-methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-5-3-4-6-9(7)11-10(12(14)15)8(2)16-13-11/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOGMXJKUKBSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640541 | |

| Record name | 5-Methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91569-58-3 | |

| Record name | 5-Methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzoyl chloride with hydroxylamine to form an oxime, which is then cyclized to form the oxazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions

5-Methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The oxazole ring can be reduced under specific conditions to form different heterocyclic structures.

Substitution: The methyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate derivatives, while reduction can produce various reduced heterocycles.

科学研究应用

5-Methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the development of new materials with specific properties.

作用机制

The mechanism of action of 5-Methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function.

相似化合物的比较

Substituent Position on the Oxazole Ring

The position of substituents on the oxazole ring significantly influences electronic and steric properties:

- Target Compound : Methyl at C5, 2-methylphenyl at C3.

- 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (CAS 18735-74-5): Methyl at C5, phenyl at C2. The altered substitution pattern reduces steric hindrance compared to the target compound .

- 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid (CAS 91137-55-2): Methyl at C4, phenyl at C2. This positional isomer may exhibit distinct reactivity in electrophilic substitutions due to electronic redistribution .

Substituent Type on the Aromatic Ring

Variations in the aromatic substituent modulate electronic effects and biological interactions:

- 5-Methyl-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylic acid (CAS 23598-72-3): Replaces the 2-methylphenyl group with 2-chlorophenyl. The electron-withdrawing Cl atom increases the acidity of the carboxylic acid (pKa ~3.5 vs. ~4.2 for the target) and may enhance binding to polar biological targets .

- 5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid (CAS 943130-82-3): Incorporates a para-CF₃ group, which strongly withdraws electrons, further lowering pKa (~2.9) and improving metabolic stability in drug design .

Heterocyclic vs. Aromatic Substituents

- 5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid (CAS 943131-05-3): Replaces phenyl with thiophene. The sulfur atom enhances π-electron delocalization and solubility in non-polar solvents (logP ~2.1 vs. ~2.8 for the target) .

Functional Group Variations

- N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS N/A): The carboxylic acid is replaced with an amide.

Comparative Data Table

| Compound Name | Substituents (Oxazole Positions) | Aromatic Substituent | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|---|

| 5-Methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid | C5: Methyl; C3: 2-methylphenyl | 2-methylphenyl | C₁₂H₁₁NO₃ | 217.22 | 91569-58-3 |

| 5-Methyl-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylic acid | C5: Methyl; C3: 2-chlorophenyl | 2-chlorophenyl | C₁₁H₈ClNO₃ | 237.64 | 23598-72-3 |

| 5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid | C5: Methyl; C3: thiophen-3-yl | Thiophen-3-yl | C₉H₇NO₃S | 209.22 | 943131-05-3 |

| 5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid | C5: Methyl; C3: 4-CF₃-phenyl | 4-(trifluoromethyl)phenyl | C₁₂H₈F₃NO₃ | 271.19 | 943130-82-3 |

| 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid | C5: Ethyl; C3: phenyl | Phenyl | C₁₂H₁₁NO₃ | 217.22 | 1339173-68-0 |

Pharmacological Relevance

- The quinazolinone derivative IC87114 (2-[(6-amino-purin-9-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one), which shares the 5-methyl-3-(2-methylphenyl) motif, is a PI3Kδ inhibitor used in asthma research.

- 5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid has been explored as a building block for protease inhibitors due to its balanced lipophilicity (logP ~2.1) .

生物活性

5-Methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C11H11NO3

- Molecular Weight : 219.21 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic routes often utilize methodologies such as cyclization reactions involving substituted phenyl derivatives and oxazole formation techniques.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. For instance, compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.38 | |

| HeLa (Cervical Cancer) | 15.50 | |

| A549 (Lung Cancer) | 12.00 |

These studies reveal that the compound exhibits a dose-dependent response in inducing apoptosis in cancer cells, evidenced by increased levels of p53 and caspase activation.

The proposed mechanism involves the interaction with cellular pathways that regulate apoptosis and cell cycle progression. Specifically, the compound appears to enhance p53 expression and activate caspase pathways leading to programmed cell death in cancerous cells.

Case Studies

Case Study 1: MCF-7 Cell Line

A study investigated the effects of this compound on MCF-7 cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability with an IC50 value of 10.38 µM. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Case Study 2: A549 Cell Line

Another study focused on the A549 lung cancer cell line, where the compound exhibited an IC50 of 12 µM. The mechanism was linked to the inhibition of key survival pathways and enhancement of apoptotic signaling.

常见问题

Basic Research Questions

Q. What are the key challenges in synthesizing 5-methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis of oxazole derivatives typically involves cyclocondensation of β-ketoesters with hydroxylamine, followed by functionalization. For this compound, regioselective introduction of the 2-methylphenyl group requires careful control of substituent positioning. Optimization may involve varying solvents (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid) to improve yield .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis (e.g., mp 182–183°C for analogous oxazole derivatives) .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

- Spectroscopy :

- 1H/13C NMR : Assign signals based on analogous oxazole derivatives, e.g., the carboxylic acid proton (~12–14 ppm) and methyl groups (~2.3–2.5 ppm) .

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and oxazole ring (C=N stretch ~1600 cm⁻¹) .

Q. What purity assessment methods are recommended for this compound in preclinical studies?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water + 0.1% TFA). Compare retention times with standards .

- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the oxazole ring in this compound under varying pH conditions?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites (e.g., C4-carboxylic acid as a nucleophilic target) .

- Simulate protonation states at physiological pH (4–7.4) to assess stability .

- Validation : Compare computational results with experimental kinetic studies (e.g., hydrolysis rates in buffered solutions) .

Q. What strategies resolve contradictions in crystallographic data, such as disorder in the 2-methylphenyl substituent?

- Approach :

- Apply SHELXL’s PART and SUMP commands to model disordered regions .

- Validate thermal parameters (B-factors) and electron density maps (e.g., omit maps) to confirm positional accuracy .

Q. How does the steric bulk of the 2-methylphenyl group influence intermolecular interactions in crystal packing?

- Analysis :

- Use Mercury software to analyze SXRD data for hydrogen-bonding networks (e.g., carboxylic acid dimerization) and π-π stacking distances .

- Compare with derivatives lacking methyl groups (e.g., 3-phenyl analogs) to quantify steric effects on lattice energy .

Data Contradiction Analysis

Q. Discrepancies observed in NMR shifts between experimental and predicted values: How to troubleshoot?

- Root Causes :

- Solvent effects (e.g., DMSO vs. CDCl3) or tautomeric equilibria in the oxazole ring .

- Conformational flexibility of the 2-methylphenyl group altering magnetic anisotropy .

- Resolution :

- Re-run NMR in deuterated solvents matching computational conditions.

- Perform variable-temperature NMR to detect dynamic processes .

Methodological Tables

Table 1 : Key Physicochemical Properties of Analogous Oxazole Derivatives

| Property | Value (Analog) | Method/Citation |

|---|---|---|

| Melting Point | 182–183°C | Differential Scanning Calorimetry |

| LogP (Predicted) | 2.1–2.5 | DFT (B3LYP/6-31G*) |

| Aqueous Solubility | <1 mg/mL (pH 7.4) | Shake-flask HPLC |

Table 2 : Crystallographic Refinement Parameters Using SHELXL

| Metric | Target Value | Citation |

|---|---|---|

| R1 (all data) | <5% | |

| C-C Bond Length Accuracy | ±0.01 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。